molecular formula C18H16N2OS B2574110 2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034395-18-9

2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Cat. No. B2574110
CAS RN: 2034395-18-9
M. Wt: 308.4
InChI Key: DLYQWALSIURUEW-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Benzamide is an amide derivative of benzoic acid, featuring an amide functional group attached to a phenyl group. It is used in the synthesis of various organic compounds.


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . The benzamide moiety consists of a benzene ring attached to an amide group.


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Synthesis and Chemical Analysis

The compound has been explored for its role in synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry and drug design. For instance, the synthesis of thiophenylhydrazonoacetates and their conversion into different nitrogen nucleophiles showcases the compound's utility in creating diverse heterocyclic systems with potential biological activities (Mohareb et al., 2004). Similarly, the development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor highlights its significance in therapeutic applications (Zhou et al., 2008).

Material Science and Optical Properties

Research has also been conducted on the compound's derivatives for their aggregation-enhanced emission (AEE) properties, which are important for developing new luminescent materials. The study on pyridyl substituted benzamides with AEE and multi-stimuli-responsive properties demonstrates their potential in creating advanced materials for sensing and imaging applications (Srivastava et al., 2017).

Molecular Docking and Biological Activity

On the molecular level, derivatives of 2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide have been used in molecular docking studies to understand their interaction with biological targets. The synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from related compounds, show antimicrobial and antioxidant activity. These studies contribute to the drug discovery process by identifying potential compounds with biological efficacy (Flefel et al., 2018).

Crystal Structure Analysis

Crystal structure and Hirshfeld surface analysis of related N-(pyridin-2-ylmethyl)benzamide derivatives provide insights into the molecular conformation, intermolecular interactions, and the overall stability of these compounds. Such studies are essential for understanding the physicochemical properties and optimizing the compounds for various applications (Artheswari et al., 2019).

Future Directions

The development of new drugs and materials often involves the synthesis and study of novel organic compounds. Thiophene and benzamide derivatives, such as “2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide”, could potentially be areas of future research .

properties

IUPAC Name

2-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13-4-2-3-5-16(13)18(21)20-11-14-6-8-19-17(10-14)15-7-9-22-12-15/h2-10,12H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYQWALSIURUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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